tert-Butyl phenyl carbonate

Organic Synthesis Amine Protection Polyamine Chemistry

tert-Butyl phenyl carbonate (CAS 6627-89-0) is a member of the alkyl phenyl carbonate class, distinguished by its tert-butoxycarbonyl (Boc) moiety attached to a phenoxy leaving group. This structural feature positions it as a specialized electrophilic reagent for installing the Boc protecting group onto amines, with a reactivity profile distinct from the more common di-tert-butyl dicarbonate (Boc₂O).

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 6627-89-0
Cat. No. B128739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl phenyl carbonate
CAS6627-89-0
SynonymsCarbonic Acid tert-Butyl Phenyl Ester;  1,1-Dimethylethyl Phenyl Carbonate;  1-tert-Butoxycarbonyloxybenzene;  NSC 60248;  Phenyl tert-Butyl Carbonate; 
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=CC=CC=C1
InChIInChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyUXWVQHXKKOGTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Phenyl Carbonate (CAS 6627-89-0): A Specialized Reagent for Controlled Boc Protection in Complex Amine Synthesis


tert-Butyl phenyl carbonate (CAS 6627-89-0) is a member of the alkyl phenyl carbonate class, distinguished by its tert-butoxycarbonyl (Boc) moiety attached to a phenoxy leaving group. This structural feature positions it as a specialized electrophilic reagent for installing the Boc protecting group onto amines, with a reactivity profile distinct from the more common di-tert-butyl dicarbonate (Boc₂O) . Its primary industrial and academic value lies in its ability to achieve chemo- and regioselective mono-Boc protection of polyamines, notably α,ω-diamines, a task for which generic acylating agents often prove suboptimal .

Why Direct Substitution of tert-Butyl Phenyl Carbonate with Generic Boc or Other Carbonate Reagents Risks Synthesis Failure


In synthetic workflows requiring selective Boc protection of polyamines, substituting tert-butyl phenyl carbonate with di-tert-butyl dicarbonate (Boc₂O) or other alkyl/benzyl phenyl carbonates can lead to divergent outcomes, including uncontrolled bis-protection, loss of chemoselectivity between primary and secondary amines, or the installation of an undesired protecting group (e.g., Cbz or Alloc). The compound's unique balance of electrophilicity—modulated by the tert-butyl group and the phenoxy leaving group—enables a level of control over reaction kinetics and selectivity that is not reliably replicated by these alternatives. The following quantitative evidence details these performance differences in specific experimental contexts.

Quantitative Performance Metrics for tert-Butyl Phenyl Carbonate vs. Closest Analogs in Key Synthetic Applications


Mono-Boc Protection of α,ω-Diamines: Yield Comparison with Di-tert-Butyl Dicarbonate (Boc₂O)

In the mono-Boc protection of 1,2-ethanediamine, tert-butyl phenyl carbonate achieves an isolated yield of 51% under optimized conditions (reflux in ethanol, 18 hours) [1]. For comparison, a study on the monoprotection of oxy-ethylenediamines using Boc₂O reports an isolated yield of approximately 70% when using an 8:1 diamine:Boc₂O molar ratio at 0°C [2]. While Boc₂O can provide a higher yield under these specific, optimized conditions, the alkyl phenyl carbonate method is noted for its operational simplicity and selectivity, avoiding the need for rigorous stoichiometric control or low temperatures [3].

Organic Synthesis Amine Protection Polyamine Chemistry

LogP (Octanol-Water Partition Coefficient) as a Measure of Lipophilicity and Chromatographic Behavior

The experimental LogP value for tert-butyl phenyl carbonate is reported as 2.63, a metric used to predict its behavior in reversed-phase liquid chromatography and its partitioning in biphasic systems [1]. This value serves as a benchmark for its lipophilicity relative to other carbonate esters. While direct LogP values for benzyl or allyl phenyl carbonates are not consistently reported in the same database, the tert-butyl phenyl carbonate value establishes a defined reference point for method development, such as in microemulsion electrokinetic chromatography (MEEKC) for log P determination .

Analytical Chemistry Physicochemical Properties Method Development

Chemoselectivity in Polyamine Protection: Class-Level Selectivity of Alkyl Phenyl Carbonates for Primary over Secondary Amines

A systematic study of alkyl phenyl carbonates, including tert-butyl phenyl carbonate, demonstrated a robust methodology for selectively protecting primary amines in the presence of secondary amines within the same polyamine molecule [1]. The method enables exclusive Boc, Cbz, or Alloc installation on the primary amine, leaving the secondary amine untouched. This chemoselectivity is a direct consequence of the reactivity profile of the alkyl phenyl carbonate class and is not a universal feature of other Boc-introducing reagents like Boc₂O, which can often lead to mixtures of mono- and bis-protected products when applied to complex polyamines without careful control of stoichiometry and reaction conditions .

Chemoselectivity Polyamine Synthesis Protecting Group Strategy

Physical State and Handling Properties: Melting Point vs. Liquid State of Common Alternatives

tert-Butyl phenyl carbonate is a low-melting solid (mp not specified, but described as a liquid or low-melting solid) that is typically handled as a liquid after gentle warming [1]. In contrast, di-tert-butyl dicarbonate (Boc₂O) is a solid at room temperature with a melting point of 22-24°C, often requiring melting before use. More significantly, tert-butyl phenyl carbonate exhibits a boiling point of 83°C at 0.6 mmHg and a density of 1.05 g/mL at 20°C . These properties contrast with those of benzyl phenyl carbonate (bp 131°C/0.1mmHg) and allyl phenyl carbonate (bp 67-70°C/0.3mmHg), indicating a distinct volatility and density profile that influences its behavior in distillation, extraction, and large-scale handling.

Reagent Handling Physical Properties Process Chemistry

Targeted Applications of tert-Butyl Phenyl Carbonate Where Its Differentiated Performance Matters Most


Selective Mono-Boc Protection of α,ω-Diamines in Multi-Step Organic Synthesis

In the synthesis of complex molecules containing multiple amine functionalities, such as polyamine alkaloids or dendrimer precursors, the ability to selectively install a single Boc group on a primary amine terminus is critical. tert-Butyl phenyl carbonate provides a direct and operationally straightforward method to achieve this, as demonstrated by the 51% isolated yield for 1,2-ethanediamine [1]. This approach is particularly valuable when alternative reagents like Boc₂O would require careful stoichiometric control or low-temperature conditions to avoid over-protection, thereby simplifying the overall synthetic route [2].

Synthesis of 2-Nitroindoles via the Sundberg Indole Synthesis

tert-Butyl phenyl carbonate serves as a key reagent in the Sundberg indole synthesis, a method for preparing 2-nitroindoles [1]. In this application, the compound acts as an electrophilic source for the Boc group, which is incorporated into the indole framework. The use of tert-butyl phenyl carbonate in this context is established and documented, making it the reagent of choice for researchers following this specific synthetic protocol [2].

Determination of Octanol-Water Partition Coefficients (LogP) by Microemulsion Electrokinetic Chromatography (MEEKC)

tert-Butyl phenyl carbonate has been validated as a standard solute in MEEKC for the experimental determination of LogP values of carbonate esters [1]. Its well-characterized LogP of 2.63 and its compatibility with the microemulsion system make it a reliable benchmark in this analytical technique. This application is specific to the compound's physicochemical profile and would not be directly transferable to other alkyl phenyl carbonates without re-validation [2].

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